An In-depth Technical Guide to the Physicochemical Properties of Vkgils-NH2
An In-depth Technical Guide to the Physicochemical Properties of Vkgils-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vkgils-NH2 is a synthetic hexapeptide with a C-terminal amide modification. It is primarily utilized in scientific research as a negative control peptide for studies involving Protease-Activated Receptor 2 (PAR2). Its sequence, Val-Lys-Gly-Ile-Leu-Ser-NH2, is a scrambled version of the PAR2 agonist peptide, SLIGKV-NH2. This guide provides a comprehensive overview of the known physicochemical properties of Vkgils-NH2, alongside generalized experimental protocols for its synthesis, purification, and characterization. Furthermore, it visualizes the peptide's role in the context of PAR2 signaling and outlines a typical experimental workflow for its preparation and analysis.
Physicochemical Properties
The fundamental physicochemical characteristics of Vkgils-NH2 are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Sequence | Val-Lys-Gly-Ile-Leu-Ser-NH2 | [1][2] |
| Molecular Weight | 614.79 g/mol | [1] |
| Molecular Formula | C28H54N8O7 | [1] |
| C-Terminal Modification | Amide | [1][2] |
| Purity | ≥95% (as determined by HPLC) | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble to 2 mg/mL in water. Soluble in DMSO. | [1] |
| Storage Conditions | Store at -20°C. For long-term storage, -80°C is recommended. Solutions are unstable and should be prepared fresh. | [1][2] |
| Biological Activity | Inactive control peptide for the PAR2 agonist SLIGKV-NH2. It has no effect on DNA synthesis in cells. | [1][2][3] |
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the synthesis, purification, and characterization of Vkgils-NH2. These methods are standard in the field of peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS)
Vkgils-NH2, being a C-terminally amidated peptide, is efficiently synthesized using Fmoc-based solid-phase peptide synthesis.[4][5]
Principle: The peptide is assembled amino acid by amino acid on a solid resin support. The C-terminal amino acid is first attached to the resin. The temporary N-terminal protecting group (Fmoc) is removed, and the next Fmoc-protected amino acid is coupled. This cycle is repeated until the desired sequence is synthesized. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed.
Methodology:
-
Resin Selection: A Rink amide resin is a suitable choice for the synthesis of C-terminal peptide amides.[6]
-
First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Ser(tBu)-OH, is coupled to the deprotected Rink amide resin.
-
Deprotection: The Fmoc group is removed from the nitrogen of Serine using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Leu-OH) is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and coupled to the free amine on the resin-bound serine.
-
Wash: The resin is washed thoroughly with DMF to remove excess reagents and by-products.
-
Cycle Repetition: Steps 3-5 are repeated for each subsequent amino acid in the sequence: Ile, Gly, Lys(Boc), and Val.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (tBu for Ser and Boc for Lys) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a water/acetonitrile mixture and lyophilized to obtain a solid powder.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude synthetic peptide is purified to the desired level (typically >95%) using preparative RP-HPLC.[7][8][9][10]
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. A gradient of increasing organic solvent concentration is used to elute the bound peptides, with more hydrophobic peptides eluting at higher organic concentrations.
Methodology:
-
Column: A preparative C18 column is used.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage over a set time is used to elute the peptide from the column. The exact gradient will depend on the hydrophobicity of the peptide and needs to be optimized.
-
Detection: The elution of the peptide is monitored by UV absorbance, typically at 214 nm and 280 nm.
-
Fraction Collection: Fractions are collected across the elution peak corresponding to the target peptide.
-
Analysis and Pooling: The collected fractions are analyzed by analytical RP-HPLC and/or mass spectrometry to determine their purity. Fractions with the desired purity are pooled.
-
Lyophilization: The pooled fractions are lyophilized to remove the solvents and obtain the purified peptide as a solid.
Characterization by Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry.[11][12][13][14][15]
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides, this allows for the determination of the molecular weight, which can be compared to the theoretical mass to confirm the correct synthesis.
Methodology:
-
Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in an appropriate solvent (e.g., a water/acetonitrile mixture with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) is a common method for ionizing peptides. The peptide solution is sprayed into the mass spectrometer, where it forms charged droplets from which peptide ions are released.
-
Mass Analysis: The m/z of the peptide ions is measured by a mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).
-
Data Analysis: The resulting spectrum is analyzed to find the peak(s) corresponding to the protonated peptide molecule [M+H]+. The molecular weight is calculated from the m/z value. The experimentally determined molecular weight should match the theoretical molecular weight of Vkgils-NH2 (614.79 Da).
-
Tandem Mass Spectrometry (MS/MS) (Optional): For further confirmation, the parent ion can be fragmented, and the masses of the fragment ions can be analyzed to confirm the amino acid sequence.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of Vkgils-NH2.
Caption: Workflow for the synthesis and purification of Vkgils-NH2.
Role in PAR2 Signaling
Vkgils-NH2 is the inactive control for the PAR2 agonist SLIGKV-NH2. The diagram below illustrates the canonical PAR2 signaling pathway and the differential roles of the agonist and the control peptide.[16][17][18][19][20]
Caption: PAR2 signaling and the role of Vkgils-NH2 as an inactive control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 17. Protease-activated receptor 2 signaling in inflammation - ProQuest [proquest.com]
- 18. researchgate.net [researchgate.net]
- 19. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
